1,2,2,2-Tetrafluoroethyl iodide

Description

The exact mass of the compound 1,2,2,2-Tetrafluoroethyl iodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2,2,2-Tetrafluoroethyl iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2,2-Tetrafluoroethyl iodide including the price, delivery time, and more detailed information at info@benchchem.com.

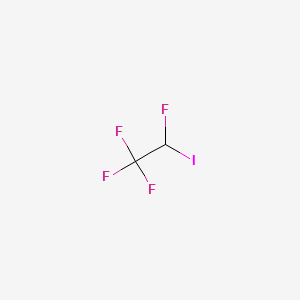

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2-tetrafluoro-2-iodoethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF4I/c3-1(7)2(4,5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAWHMRSFSKYTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380218 | |

| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3831-49-0 | |

| Record name | 1,1,1,2-Tetrafluoro-2-iodoethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3831-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1,2-tetrafluoro-2-iodoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3831-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Characterization of 1,2,2,2-Tetrafluoroethyl Iodide

A Senior Application Scientist's Field-Proven Insights into Density and Refractive Index Determination

Introduction: The Significance of Precise Physical Properties

1,2,2,2-Tetrafluoroethyl iodide (CAS No. 3831-49-0) is a fluorinated organic compound of interest in synthetic chemistry and materials science.[1] As with any specialized reagent, a thorough understanding of its fundamental physicochemical properties is paramount for its effective application. Properties such as density and refractive index are not merely database entries; they are critical parameters that inform reaction stoichiometry, ensure purity, facilitate quality control, and are essential for the modeling of complex chemical processes.

This guide provides an in-depth look at the density and refractive index of 1,2,2,2-tetrafluoroethyl iodide. It moves beyond a simple data listing to offer field-proven, validated protocols for their experimental determination. As a self-validating system, these methodologies are designed to ensure the highest degree of accuracy and reproducibility, a cornerstone of sound scientific and developmental research.

Core Physicochemical Data

Precise, experimentally-derived data for 1,2,2,2-tetrafluoroethyl iodide is not extensively documented in readily available literature. The following table summarizes the available data for the target compound and includes data for its well-characterized isomer, 1,1,1-Trifluoro-2-iodoethane, for comparative context. This comparison is vital for researchers, as isomers can exhibit distinct physical properties despite having the same molecular formula.[1][2]

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density | Refractive Index (n/D) |

| 1,2,2,2-Tetrafluoroethyl iodide | 3831-49-0 | C₂HF₄I | 227.93 | ~2.1 g/cm³ ¹ | Data not available |

| 1,1,1-Trifluoro-2-iodoethane (Isomer) | 353-83-3 | C₂H₂F₃I | 209.94 | 2.13 g/mL at 25 °C[2] | 1.401 at 20 °C[2] |

¹ Value reported by a commercial supplier without specified temperature or experimental conditions.[]

Experimental Protocol: Density Determination via Pycnometry

The determination of a liquid's density is a foundational measurement. Pycnometry offers a highly accurate method by precisely measuring the mass of a known, calibrated volume.

Causality of Method: This method is chosen over simpler techniques (like using a graduated cylinder) because it minimizes volume measurement errors. A pycnometer is a glass flask with a precisely fitted ground glass stopper with a capillary tube, designed to hold a highly reproducible volume. Temperature control is critical because a liquid's volume, and thus its density, changes significantly with temperature.

Step-by-Step Protocol

-

Instrument Calibration:

-

Thoroughly clean a pycnometer of known volume (e.g., 10 mL) with a suitable solvent (e.g., acetone), followed by distilled water, and dry completely.

-

Accurately weigh the empty, dry pycnometer on an analytical balance to four decimal places (m_empty).

-

Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure the water is equilibrated in a temperature-controlled water bath.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

-

Weigh the water-filled pycnometer (m_water).

-

Calculate the precise volume of the pycnometer (V_p) using the known density of water (ρ_water) at the measurement temperature:

-

V_p = (m_water - m_empty) / ρ_water

-

-

-

Sample Measurement:

-

Empty and thoroughly dry the calibrated pycnometer.

-

Allow the sample of 1,2,2,2-tetrafluoroethyl iodide to reach the same thermal equilibrium as the water used for calibration (20.0 °C).[4]

-

Fill the pycnometer with the sample liquid.

-

Insert the stopper, ensuring the liquid is free of air bubbles and that excess liquid exits through the capillary.[4]

-

Meticulously dry the exterior of the pycnometer and weigh it (m_sample).

-

-

Calculation:

-

Calculate the density of the sample (ρ_sample) using the formula:

-

ρ_sample = (m_sample - m_empty) / V_p

-

-

-

Validation:

-

Repeat the measurement at least three times to ensure reproducibility. The standard deviation of the measurements should be acceptably low.

-

Workflow for Density Measurement

Caption: Pycnometry workflow for accurate liquid density determination.

Experimental Protocol: Refractive Index Determination

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a highly sensitive measure of purity and composition. The Abbé refractometer is the standard instrument for this measurement.

Causality of Method: The Abbé refractometer operates on the principle of total internal reflection at the interface between a prism of high refractive index and the sample liquid.[5] By measuring the critical angle at which light is no longer transmitted through the sample, the instrument can directly calculate the sample's refractive index.[5] Precise temperature control is essential, as the refractive index is highly dependent on temperature.

Step-by-Step Protocol

-

Instrument Preparation and Calibration:

-

Turn on the refractometer and the circulating water bath set to the desired temperature (e.g., 20.0 °C). Allow the instrument's prisms to thermally equilibrate.

-

Clean the surfaces of the measuring and illuminating prisms using a soft lens tissue and a volatile solvent like acetone or ethanol.[6]

-

Calibrate the instrument by placing a few drops of a standard liquid with a known refractive index (e.g., distilled water) onto the lower prism.

-

Close the prisms, turn on the light source, and adjust the eyepiece to bring the crosshairs into focus.

-

Rotate the measurement knob until the light/dark boundary appears in the field of view.[1]

-

If a colored band is visible at the boundary, turn the compensator knob until the boundary is a sharp, achromatic line.[1]

-

Adjust the measurement knob to center the sharp boundary line precisely on the crosshairs.

-

Read the refractive index from the scale. It should match the known value for the standard at the measurement temperature. Adjust the calibration screw if necessary.

-

-

Sample Measurement:

-

Clean the prisms thoroughly after calibration.

-

Using a clean pipette, apply 2-3 drops of the 1,2,2,2-tetrafluoroethyl iodide sample onto the surface of the lower prism, ensuring it is fully covered.[1]

-

Close the prisms immediately to prevent evaporation.

-

Perform the measurement as described in steps 1.5 - 1.7.

-

Record the refractive index and the temperature.

-

-

Validation:

-

Clean the prisms and repeat the measurement with a fresh aliquot of the sample to confirm the reading.

-

Workflow for Refractive Index Measurement

Caption: Abbé refractometer workflow for precise refractive index measurement.

Safety and Handling Precautions

As a halogenated alkane, 1,2,2,2-tetrafluoroethyl iodide requires careful handling in a laboratory setting. While specific toxicity data is limited, general principles for handling haloalkanes should be strictly followed.

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent the formation and inhalation of aerosols or vapors.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a full-length lab coat.[2]

-

Handling: Avoid all personal contact, including inhalation and skin contact.[8] Keep the container tightly sealed when not in use. Store in a cool, dry location away from ignition sources.[7]

-

Disposal: Dispose of waste material in accordance with all local, regional, and national regulations for halogenated organic compounds.

Conclusion

The precise determination of density and refractive index is a non-negotiable aspect of chemical research and development. While published data for 1,2,2,2-tetrafluoroethyl iodide is sparse, the robust, validated protocols for pycnometry and Abbé refractometry detailed in this guide provide researchers with a reliable framework for generating high-quality, in-house data. By understanding the causality behind these experimental choices and adhering to strict validation and safety procedures, scientists can ensure the integrity of their results and the success of their subsequent research endeavors.

References

-

Phenova. (2025). Haloalkanes Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

-

Unknown. (n.d.). DENSITY MEASUREMENT EXPERIMENT. Retrieved from [Link]

-

Scribd. (n.d.). Abbe Refractometer: Principles and Use. Retrieved from [Link]

-

TutorChase. (n.d.). What are the safety considerations when handling alkanes? Retrieved from [Link]

-

Farnell. (2020). Safety Data Sheets for each part number listed above follow this cover sheet. Retrieved from [Link]

-

JoVE. (2016). Using an Abbe Refractometer. Retrieved from [Link]

-

Wikipedia. (n.d.). Haloalkane. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 1,1,1-三氟-2-碘乙烷 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Iodoethane-2,2,2-d3 , ≥98atom%D,≥99%(CP),containscopperasstabilizer , 7439-87-4 - CookeChem [cookechem.com]

- 5. Fluorine perchlorate (F(ClO4)) | ClFO4 | CID 13022374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Perfluorooctane | C8F18 | CID 9387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,1,1,2-Tetrafluoroethane (data page) - Wikipedia [en.wikipedia.org]

- 8. 1,1,1,2-Tetrafluoroethane | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

1,2,2,2-Tetrafluoroethyl iodide safety data sheet (SDS) information

An In-Depth Technical Guide to the Safe Handling of 1,2,2,2-Tetrafluoroethyl Iodide

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their safety profiles. 1,2,2,2-Tetrafluoroethyl iodide, a valuable fluorinated compound, is no exception. This guide provides a comprehensive overview of the available safety data for 1,2,2,2-Tetrafluoroethyl iodide, supplemented with best practices derived from structurally similar compounds, to ensure its safe handling and use in a laboratory setting.

Chemical Identification

A clear identification of the chemical is the first step in any safety assessment.

| Identifier | Value |

| Chemical Name | 1,2,2,2-Tetrafluoroethyl iodide |

| Synonyms | Iodo-1,1,2,2-tetrafluoroethane |

| CAS Number | 354-41-6, 3831-49-0[1][2] |

| Molecular Formula | C2HF4I[1][2][3] |

| Molecular Weight | 227.93 g/mol [1][2][3] |

| Structure | F₂C(I)CHF₂ |

Hazard Identification and Classification

1,2,2,2-Tetrafluoroethyl iodide is classified as a hazardous substance. The following table summarizes its known hazard classifications.

| Hazard Classification | Statement |

| GHS Hazard Statements | H302: Harmful if swallowed.[2][3] H312: Harmful in contact with skin.[2][3] H315: Causes skin irritation.[2][3] H319: Causes serious eye irritation.[2][3] H332: Harmful if inhaled.[2][3] H335: May cause respiratory irritation.[2][3] |

| Signal Word | Warning[2][3] |

| Hazard Codes (Europe) | Xi (Irritant)[3] |

| Risk Statements (Europe) | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed.[2] R36/37/38: Irritating to eyes, respiratory system and skin.[2][3] |

The primary hazards associated with this compound are its irritant properties to the skin, eyes, and respiratory system, and its toxicity upon inhalation, ingestion, or skin contact.[2][3][4]

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure. The following procedures are recommended based on the known hazards of this and similar halogenated compounds.

Emergency First-Aid Protocol

-

General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the safety data sheet where possible.[5]

-

Inhalation: Remove the individual to fresh air and keep them comfortable for breathing.[5][6] If breathing is difficult, give oxygen.[6][7][8] If not breathing, give artificial respiration.[5][6][7] Call a poison center or doctor if you feel unwell.

-

Skin Contact: Immediately take off all contaminated clothing.[6][8] Wash the affected area with plenty of soap and water.[5][6] If skin irritation occurs, get medical advice/attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes.[6][9] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6][9] If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: Do NOT induce vomiting.[5][6][10] Rinse mouth with water.[5][6] Never give anything by mouth to an unconscious person.[5][6] Call a poison center or doctor immediately.[6][8]

Fire-Fighting Measures

While specific fire-fighting data for 1,2,2,2-Tetrafluoroethyl iodide is limited, general procedures for halogenated hydrocarbons should be followed.

-

Suitable Extinguishing Media: Use extinguishing media appropriate for the surrounding fire.[5] For similar compounds, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended.[6]

-

Specific Hazards: Upon thermal decomposition, halogenated compounds can release irritating and toxic gases, such as hydrogen fluoride and carbon oxides.[5][8] Containers may explode when heated.[8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]

Accidental Release Measures

In the event of a spill, the following steps should be taken to minimize exposure and environmental contamination.

-

Personal Precautions: Ensure adequate ventilation.[6] Evacuate personnel to a safe area.[6] Avoid breathing vapors, mist, or gas.[6][9] Avoid contact with skin and eyes.[6][9] Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[6] Do not let the chemical enter drains, as it may be harmful to the aquatic environment.[6][9]

-

Containment and Cleanup: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[8] Keep in suitable, closed containers for disposal.[8][9]

Handling and Storage

Proper handling and storage are essential for preventing accidental exposure.

Handling Protocol

-

Read and Understand all Safety Precautions: Do not handle until all safety precautions have been read and understood.[8][11]

-

Ensure Adequate Ventilation: Use only outdoors or in a well-ventilated area, preferably in a chemical fume hood.[6][8][9]

-

Avoid Contact: Avoid contact with skin and eyes.[6][9] Do not breathe mist, vapors, or spray.[9] Do not ingest.[9]

-

Personal Protective Equipment: Wear protective gloves, protective clothing, and eye/face protection.[9]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[9] Do not eat, drink, or smoke when using this product.[3][8]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9][12]

-

Incompatible Materials: Store away from strong oxidizing agents.[9][11]

-

Light Sensitivity: Protect from light.[9]

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are the primary methods for minimizing exposure.

-

Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is strongly recommended.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[6]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing.[6]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[6]

-

Physical and Chemical Properties

The known physical and chemical properties of 1,2,2,2-Tetrafluoroethyl iodide are summarized below.

| Property | Value | Source |

| Boiling Point | 39.4 °C | [3] |

| Density | 2.1 g/cm³ | [3] |

| Water Solubility | Immiscible | [2] |

| Sensitivity | Light Sensitive | [2] |

Stability and Reactivity

-

Reactivity: No specific data is available.

-

Chemical Stability: Stable under recommended storage conditions.[13]

-

Hazardous Decomposition Products: Under fire conditions, may produce hazardous decomposition products such as carbon oxides and hydrogen fluoride.[5][8]

Toxicological Information

Detailed toxicological studies on 1,2,2,2-Tetrafluoroethyl iodide are not widely available. The GHS classifications indicate that it is harmful if swallowed, inhaled, or in contact with skin.[2][3] It is also known to cause skin, eye, and respiratory irritation.[2][3] Chronic exposure effects have not been well-documented. For similar compounds, such as 1,1,2,2-tetrachloroethane, chronic exposure can lead to liver and neurological effects.[14] However, these effects have not been confirmed for 1,2,2,2-Tetrafluoroethyl iodide.

Conclusion

While 1,2,2,2-Tetrafluoroethyl iodide is a valuable tool in chemical synthesis, it must be handled with care due to its irritant properties and potential toxicity. Adherence to the safety protocols outlined in this guide, including the consistent use of appropriate personal protective equipment and engineering controls, is essential for its safe use in a research and development setting. Always consult the most recent Safety Data Sheet from your supplier before use.

References

- Synquest Labs. (n.d.). 1,2,2,2-Tetrafluoroethyl trifluoromethyl ether Safety Data Sheet.

- (n.d.). SDS #354.

- Fisher Scientific. (2025). 2-Iodo-1,1,1-trifluoroethane Safety Data Sheet.

- ChemicalBook. (2025). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether Chemical Safety Data Sheet.

- CAMEO Chemicals. (n.d.). 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE.

- ChemicalBook. (n.d.). 1,2,2,2-TETRAFLUOROETHYL IODIDE.

- Chem-Impex. (n.d.). 1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether.

- Santa Cruz Biotechnology. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.

- U.S. Environmental Protection Agency. (n.d.). 1,1,2,2-Tetrachloroethane.

- Apollo Scientific. (2013). Safety Data Sheet.

- Fisher Scientific. (2014). 2,2,2-Trifluoroethanol (Peptide Synthesis) Safety Data Sheet.

- Sigma-Aldrich. (2024). Safety Data Sheet.

- Santa Cruz Biotechnology. (n.d.). 1,2,2,2-Tetrafluoroethyl iodide.

- Thermo Fisher Scientific. (2025). 1,1,2-Trichloro-1,2,2-trifluoroethane Safety Data Sheet.

- (n.d.).

- ChemicalBook. (2023). IODO-1,1,2,2-TETRAFLUOROETHANE.

Sources

- 1. scbt.com [scbt.com]

- 2. IODO-1,1,2,2-TETRAFLUOROETHANE | 354-41-6 [chemicalbook.com]

- 3. 1,2,2,2-TETRAFLUOROETHYL IODIDE | 3831-49-0 [amp.chemicalbook.com]

- 4. beaufort.tricare.mil [beaufort.tricare.mil]

- 5. synquestlabs.com [synquestlabs.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 1,2-DICHLORO-1,1,2,2-TETRAFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. fishersci.com [fishersci.com]

- 14. epa.gov [epa.gov]

An In-depth Technical Guide to the Hazards and Toxicity of 1,2,2,2-Tetrafluoroethyl Iodide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified scientific professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the most current SDS for 1,2,2,2-Tetrafluoroethyl iodide (CAS 3831-49-0) and adhere to all institutional and regulatory safety protocols.

Introduction and Scope

1,2,2,2-Tetrafluoroethyl iodide (CAS 3831-49-0) is a fluorinated organic compound with the molecular formula C₂HF₄I.[1] Its unique chemical structure, combining a tetrafluoroethyl group with an iodine atom, makes it a potentially valuable building block in organic synthesis, particularly in the introduction of fluoroalkyl moieties into larger molecules. This guide provides a comprehensive overview of the known and potential hazards and toxicity associated with this compound, designed to inform risk assessments and promote safe handling practices in a laboratory setting. Due to the limited availability of specific toxicological data for this compound, this guide also draws upon information from structurally related short-chain perfluoroalkyl iodides to provide a more complete, albeit partially extrapolated, hazard profile.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for anticipating its behavior and potential for exposure.

| Property | Value | Source |

| CAS Number | 3831-49-0 | [1] |

| Molecular Formula | C₂HF₄I | [1] |

| Molecular Weight | 227.93 g/mol | [1] |

| Boiling Point | 39.4 °C | [2] |

| Density | 2.1 g/cm³ | [2] |

| Appearance | Data not available; likely a volatile liquid at room temperature |

Hazard Identification and Classification

Based on available safety data, 1,2,2,2-Tetrafluoroethyl iodide is classified as a hazardous substance with the following GHS hazard statements:

-

H302: Harmful if swallowed. [2]

-

H312: Harmful in contact with skin. [2]

-

H315: Causes skin irritation. [2]

-

H319: Causes serious eye irritation. [2]

-

H332: Harmful if inhaled. [2]

-

H335: May cause respiratory irritation. [2]

The signal word for this compound is Warning .[2]

Toxicological Profile: Knowns and Inferred Risks

A significant data gap exists for the specific toxicological properties of 1,2,2,2-Tetrafluoroethyl iodide. No publicly available studies report its LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values. Therefore, its toxicological profile is primarily inferred from its hazard classification and the known toxicology of related compounds.

Acute Toxicity

The hazard statements indicate that acute toxicity is a primary concern through oral, dermal, and inhalation routes of exposure.[2] Ingestion, skin contact, or inhalation of vapors may lead to harmful or fatal outcomes.

Irritation and Corrosivity

The compound is a known irritant to the skin, eyes, and respiratory system.[2] Direct contact can cause redness, pain, and inflammation. Inhalation of vapors is likely to irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and other respiratory discomforts.

Toxicokinetics and Metabolism (Inferred)

While specific data for 1,2,2,2-Tetrafluoroethyl iodide is unavailable, the metabolism of other short-chain per- and polyfluoroalkyl substances (PFAS) has been studied. It is plausible that this compound, upon entering the body, could be metabolized. For instance, some fluorinated compounds are known to be metabolized via glutathione conjugation, which can lead to the formation of reactive metabolites. The carbon-iodine bond is also susceptible to cleavage, which could release iodide ions and a reactive tetrafluoroethyl radical.

Potential for Chronic Toxicity

The long-term health effects of exposure to 1,2,2,2-Tetrafluoroethyl iodide have not been studied. However, concerns have been raised about the persistence and potential for bioaccumulation of other short-chain PFAS.[3] While industry has often positioned short-chain PFAS as safer alternatives to their long-chain counterparts, recent studies have indicated that some short-chain compounds can also be persistent and toxic.[3][4]

Reactivity and Decomposition Hazards

Chemical Reactivity

Information regarding the specific reactivity of 1,2,2,2-Tetrafluoroethyl iodide with common laboratory reagents is limited. As with other organoiodine compounds, it should be considered potentially reactive, especially with strong oxidizing agents, strong bases, and certain metals.

Thermal Decomposition

When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes. The thermal degradation of fluoropolymers is known to produce hydrogen fluoride (HF) and carbonyl fluoride, which rapidly hydrolyzes to HF and carbon dioxide in the presence of moisture.[5] It is reasonable to assume that the thermal decomposition of 1,2,2,2-Tetrafluoroethyl iodide would also produce hydrogen fluoride and potentially hydrogen iodide.

Caption: Potential thermal decomposition pathway of 1,2,2,2-Tetrafluoroethyl iodide.

Safe Handling and Experimental Protocols

Given the identified hazards, stringent safety protocols are mandatory when working with 1,2,2,2-Tetrafluoroethyl iodide.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye irritation. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene) | Prevents skin contact, which can be harmful and cause irritation. |

| Body Protection | Laboratory coat | Protects against incidental skin contact and contamination of personal clothing. |

| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of harmful vapors that can cause respiratory irritation. |

Engineering Controls

All manipulations of 1,2,2,2-Tetrafluoroethyl iodide should be conducted in a well-ventilated laboratory, with all transfers and reactions performed inside a certified chemical fume hood.[6]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition. Have an appropriate fire extinguisher and spill kit accessible.

-

Aliquotting and Transfer: Conduct all transfers of the compound within the fume hood. Use appropriate tools (e.g., gastight syringes for liquids) to minimize the generation of aerosols or vapors.

-

Reaction Setup: Set up all reactions in the fume hood. Ensure that all glassware is free of defects.

-

Storage: Store 1,2,2,2-Tetrafluoroethyl iodide in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Waste Disposal: Dispose of all waste containing 1,2,2,2-Tetrafluoroethyl iodide in a designated, properly labeled hazardous waste container in accordance with institutional and regulatory guidelines. Do not pour down the drain.

Caption: Workflow for the safe handling of 1,2,2,2-Tetrafluoroethyl iodide.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

| Emergency Situation | Procedure |

| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention. |

| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert, non-combustible material and place it in a sealed container for hazardous waste disposal. Ventilate the area thoroughly. |

Conclusion

1,2,2,2-Tetrafluoroethyl iodide is a chemical with significant potential hazards, including acute toxicity, and skin, eye, and respiratory irritation. While specific toxicological data is limited, the available information necessitates handling this compound with stringent safety precautions. All work should be conducted in a chemical fume hood with appropriate personal protective equipment. Further research into the toxicokinetics, metabolism, and long-term health effects of this and related short-chain fluoroiodoalkanes is warranted to provide a more complete understanding of its risk profile.

References

-

Environmental Working Group. (2020, March 9). FDA Studies: 'Short-chain' PFAS Chemicals More Toxic Than Previously Thought. Retrieved from [Link]

-

Miljøstyrelsen. (n.d.). Short-chain Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]

-

PubChem. (n.d.). Tetrafluoroethylene. Retrieved from [Link]

- Various Chemical Suppliers (e.g., Fluoropharm, Kemcal, ChemicalBook). (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,2,2,2-Tetrafluoroethyl Iodide

Introduction: The Rising Prominence of the Tetrafluoroethyl Moiety in Drug Discovery

The strategic incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern medicinal chemistry.[1] Among these, the tetrafluoroethyl (–CH₂CF₃) group is of increasing interest due to its unique stereoelectronic properties that can significantly enhance the pharmacological profile of bioactive molecules.[2] The introduction of a tetrafluoroethyl group can modulate key drug-like properties including metabolic stability, lipophilicity, and binding affinity.[3][4] This has led to a growing demand for robust and versatile synthetic methodologies for the efficient installation of this valuable motif.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. This application note provides a comprehensive guide to the palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide with a focus on Suzuki-Miyaura type reactions with aryl boronic acids. We will delve into the mechanistic underpinnings of this transformation, provide detailed, field-proven protocols, and discuss key considerations for successful execution in a research and drug development setting.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide with aryl boronic acids generally proceeds through a classical Pd(0)/Pd(II) catalytic cycle.[5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of 1,2,2,2-tetrafluoroethyl iodide.[6][7] This step forms a Pd(II) intermediate. The choice of ligand is critical here to stabilize the palladium center and facilitate this step.

-

Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium(II) center, displacing the iodide.[6] This step typically requires a base to activate the boronic acid, forming a more nucleophilic boronate species.

-

Reductive Elimination: This is the final, product-forming step where the tetrafluoroethyl and aryl groups are coupled, regenerating the active Pd(0) catalyst.[7] The nature of the phosphine ligand can significantly influence the rate of reductive elimination.[8]

Caption: Palladium-catalyzed cross-coupling cycle.

Experimental Protocols

General Considerations:

-

Reagent Purity: Use of high-purity reagents is critical for reproducible results. 1,2,2,2-Tetrafluoroethyl iodide can be sensitive to light and should be stored accordingly. Aryl boronic acids should be of high quality, as impurities can inhibit the catalyst.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. All reactions should be set up under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.[5]

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.

Protocol 1: Standard Suzuki-Miyaura Coupling of 1,2,2,2-Tetrafluoroethyl Iodide with an Aryl Boronic Acid

This protocol provides a general starting point for the cross-coupling reaction. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃), anhydrous

-

Aryl boronic acid

-

1,2,2,2-Tetrafluoroethyl iodide

-

1,4-Dioxane, anhydrous and degassed

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%), the phosphine ligand (4 mol%), and K₂CO₃ (2.0 equivalents) to a Schlenk flask equipped with a magnetic stir bar.

-

Addition of Reagents: Add the aryl boronic acid (1.0 equivalent) to the flask.

-

Solvent Addition: Add anhydrous, degassed 1,4-dioxane to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl boronic acid.

-

Substrate Addition: Add 1,2,2,2-tetrafluoroethyl iodide (1.2 equivalents) to the reaction mixture.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrafluoroethylated arene.

Caption: General experimental workflow.

Data Presentation: Optimizing Reaction Conditions

The choice of ligand and base can have a profound impact on the efficiency of the cross-coupling reaction. Below is a representative table summarizing the effect of different ligands and bases on the yield of a model reaction.

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane | 100 | 12 | 75 |

| 2 | Pd₂(dba)₃ (1) | P(t-Bu)₃ (4) | K₃PO₄ (2) | Toluene | 80 | 8 | 88 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 |

| 4 | PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | DMF | 110 | 16 | 65 |

Note: Yields are for isolated product after column chromatography. This data is illustrative and actual results may vary depending on the specific substrates used.

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure that all reagents are pure and the reaction is performed under strictly anaerobic conditions.

-

Decomposition of Starting Material: 1,2,2,2-Tetrafluoroethyl iodide can be prone to decomposition, especially at elevated temperatures. If decomposition is suspected, consider lowering the reaction temperature and using a more active catalyst system to reduce the required reaction time.

-

Homocoupling of Boronic Acid: The formation of biaryl byproducts from the homocoupling of the aryl boronic acid can be an issue. This can often be minimized by carefully controlling the stoichiometry of the reagents and ensuring an efficient transmetalation step.

-

Ligand Selection: The choice of phosphine ligand is crucial. Electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or SPhos, often promote the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times.[9]

Conclusion

The palladium-catalyzed cross-coupling of 1,2,2,2-tetrafluoroethyl iodide represents a valuable and versatile method for the synthesis of tetrafluoroethyl-containing aromatic compounds. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently access a wide range of these important molecules for applications in drug discovery and development. The protocols and insights provided in this application note serve as a solid foundation for the successful implementation of this powerful synthetic transformation.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. youtube.com [youtube.com]

- 8. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. sioc.cas.cn [sioc.cas.cn]

- 11. semanticscholar.org [semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Stereodivergent Palladium-Catalyzed C–F Bond Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chinesechemsoc.org [chinesechemsoc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. dk.upce.cz [dk.upce.cz]

- 24. Synthesis of 2,2,2,-Trichloroethyl Aryl- and Vinyldiazoacetates by Palladium-Catalyzed Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Enantioselective transannular reactions by palladium-catalysed conjugate addition of aryl boronic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 26. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Sci-Hub. ChemInform Abstract: The Palladium‐Catalyzed Cross‐Coupling Reactions of Trifluoroethyl Iodide with Aryl and Heteroaryl Boronic Acid Esters. / ChemInform, 2012 [sci-hub.ru]

- 29. Microwave-Assisted Palladium Acetate-Catalyzed C–P Cross-Coupling of Arylboronic Acids and >P(O)H Reagents in the Absence of the Usual Mono- and Bidentate P-Ligands: Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 30. A General and Convenient Preparation of [Bis(trifluoroacetoxy)iodo]perfluoroalkanes and [Bis(trifluoroacetoxy)iodo]arenes by Oxidation of Organic Iodides Using Oxone and Trifluoroacetic Acid [organic-chemistry.org]

Application Notes & Protocols: Modern Synthetic Methodologies in Agrochemical Synthesis

Introduction: Meeting the Synthetic Challenges of Modern Agrochemicals

The development of new agrochemicals is a cornerstone of global food security. However, the industry faces significant challenges: increasing pest resistance, a more stringent regulatory environment, and the high cost of goods sold.[1] To overcome these hurdles, research and development must pivot towards synthetic strategies that are not only efficient and high-yielding but also sustainable and capable of producing structurally complex molecules. Modern synthetic methodologies, such as C-H functionalization and flow chemistry, provide powerful tools to address these needs, enabling the rapid diversification of bioactive compounds and the optimization of large-scale manufacturing processes.[1]

This guide provides an in-depth look at key modern synthetic methods that are reshaping the landscape of agrochemical synthesis. It is designed for researchers, chemists, and process development professionals, offering not just protocols but also the strategic reasoning behind their application. We will explore the "why" and "how" of these techniques, grounded in field-proven examples and authoritative research.

Strategic Molecular Editing: Late-Stage C-H Functionalization

Principle and Advantages:

Late-stage functionalization (LSF) is the strategy of introducing chemical modifications at a late stage in the synthesis of a complex molecule.[2][3][4] C-H activation, a cornerstone of LSF, allows for the direct conversion of typically inert carbon-hydrogen bonds into new functional groups (e.g., C-C, C-N, C-O bonds).[5][6] This approach is transformative for agrochemical discovery for several reasons:

-

Accelerated Discovery: Instead of a lengthy de novo synthesis for each new analog, chemists can directly modify a core bioactive scaffold. This dramatically accelerates the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[7]

-

Improved Atom Economy: Traditional methods often require pre-functionalized starting materials (e.g., halides or organometallics), which adds steps and generates waste. C-H activation simplifies synthetic routes and improves sustainability.[5]

-

Access to Novel Chemical Space: It allows for modifications at positions that are difficult to access through classical synthetic methods, potentially leading to the discovery of novel modes of action or improved efficacy.[8]

Application Case Study: Synthesis of Pyrazole-Containing Fungicides

Pyrazole rings are a common motif in potent fungicides. Directed C-H activation can be used to efficiently arylate the pyrazole core, a key step in the synthesis of several commercial products.

Experimental Protocol: Pd-Catalyzed C-H Arylation of a Pyrazole Intermediate

This protocol is a representative example of a palladium-catalyzed C-H arylation reaction for the synthesis of a key agrochemical intermediate.

Step-by-Step Methodology:

-

Reactor Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the pyrazole substrate (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a suitable ligand such as triphenylphosphine (PPh₃, 0.1 eq).

-

Reagent Addition: Add the aryl halide coupling partner (1.2 eq) and a carbonate base (e.g., K₂CO₃, 2.0 eq).

-

Solvent: Add a high-boiling point solvent such as dimethylformamide (DMF) or toluene (approx. 0.5 M concentration).

-

Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the desired arylated pyrazole.

Data Presentation: Optimization of C-H Arylation

| Entry | Catalyst | Ligand | Base | Temp (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 75 |

| 2 | PdCl₂ | XPhos | Cs₂CO₃ | 120 | 88 |

| 3 | Pd(OAc)₂ | none | K₂CO₃ | 100 | <10 |

| 4 | CuI | PPh₃ | K₂CO₃ | 100 | No Reaction |

Diagram: Catalytic Cycle for Pd-Catalyzed C-H Activation

Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation.

Sustainable Synthesis: Flow Chemistry in Agrochemical Production

Principle and Advantages:

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[1] This technology offers substantial advantages over traditional batch processing, particularly for agrochemical manufacturing.[9]

-

Enhanced Safety: Many agrochemical syntheses involve highly exothermic reactions or hazardous reagents (e.g., nitration, hydrogenation).[9][10] The small reactor volume in flow systems minimizes the potential impact of runaway reactions, making the process inherently safer.[10]

-

Improved Efficiency and Yield: Superior heat and mass transfer in microreactors allow for precise control over reaction parameters, often leading to higher yields, fewer byproducts, and faster reaction times.[1]

-

Scalability: Scaling up a flow process involves running the system for a longer duration or adding more reactors in parallel ("numbering-up"), which is often faster and more predictable than transitioning from a lab flask to a large batch reactor.[10]

-

Access to Novel Reaction Conditions: Flow reactors can operate at high temperatures and pressures that are unsafe or impractical in batch, expanding the accessible chemical space.[1]

Application Case Study: Synthesis of a Pyrazole Intermediate for Fungicides like Fluxapyroxad

The synthesis of 3-fluoroalkylpyrazoles, key building blocks for fungicides like fluxapyroxad and bixafen, has been successfully adapted to a multi-step continuous flow process.[11] This approach improves safety and efficiency, particularly in the generation of diazoalkane intermediates.[11]

Experimental Protocol: Continuous Flow Synthesis of a Pyrazole Core

This protocol describes a two-stage flow setup for the synthesis of a pyrazole via a [3+2] cycloaddition.

Step-by-Step Methodology:

-

System Setup: Assemble a flow chemistry system consisting of two pump modules, a T-mixer, a heated reactor coil (Module 1), a second T-mixer, and a second heated reactor coil (Module 2).

-

Stream 1 (Diazoalkane Generation): Pump a solution of a fluorinated amine and tert-butyl nitrite in a suitable solvent (e.g., acetonitrile) through the first pump module into the first T-mixer.

-

Stream 2 (Acid): Pump a solution of acetic acid in the same solvent through the second pump module into the first T-mixer.

-

Reaction 1 (Module 1): The combined streams react in the first heated reactor coil (e.g., 60 °C, 5-minute residence time) to generate the diazoalkane intermediate in situ.

-

Stream 3 (Cycloaddition): Introduce a solution of the alkyne coupling partner via a third pump into the second T-mixer to intercept the output from Module 1.

-

Reaction 2 (Module 2): The resulting mixture passes through the second heated reactor coil (e.g., 80 °C, 10-minute residence time) to effect the [3+2] cycloaddition, forming the pyrazole ring.

-

Collection: The product stream is collected at the outlet for subsequent purification or downstream processing.

Data Presentation: Batch vs. Flow Synthesis Comparison

| Parameter | Batch Process | Flow Process | Advantage |

| Safety | Hazardous diazo intermediate isolated | In situ generation, minimal accumulation | Inherent Safety |

| Reaction Time | 12-18 hours | 15-20 minutes | Throughput |

| Temperature Control | Potential for hot spots | Excellent heat transfer | Consistency, Yield |

| Overall Yield | ~30% (multi-step) | 38% (multi-step)[11] | Efficiency |

| Scalability | Requires reactor redesign | Numbering-up | Predictable Scale-up |

Diagram: Workflow for Continuous Flow Pyrazole Synthesis

Caption: A modular workflow for the two-stage continuous synthesis of pyrazoles.

Case Study: Key Synthetic Steps in the Manufacturing of Chlorantraniliprole

Chlorantraniliprole is a blockbuster insecticide from the diamide class. Its synthesis provides an excellent example of industrial-scale organic chemistry, where efficiency, cost, and safety are paramount. The core of the molecule is assembled through a critical amide coupling reaction.

Key Reaction: Amide Bond Formation

The final key step in many reported syntheses of Chlorantraniliprole is the amide coupling between 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid and 2-amino-5-chloro-3-methylbenzoic acid.[12][13][14]

Experimental Protocol: Acyl Chloride-Mediated Amide Coupling

-

Acyl Chloride Formation: To a solution of 3-bromo-1-(3-chloro-pyridin-2-yl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene, add thionyl chloride (SOCl₂, 1.5 eq) and a catalytic amount of DMF.

-

Reaction: Heat the mixture to 60-70 °C for 2-3 hours until the conversion to the acyl chloride is complete (monitored by quenching an aliquot with methanol and analyzing by LC-MS).

-

Amidation: In a separate reactor, dissolve 2-amino-5-chloro-3-methylbenzoic acid (1.0 eq) and a base such as pyridine (2.0 eq) in a solvent like acetonitrile.

-

Coupling: Cool the aniline solution to 0-5 °C and slowly add the previously prepared acyl chloride solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours until completion.

-

Workup and Isolation: Quench the reaction with water. The product, Chlorantraniliprole, will precipitate. Collect the solid by filtration, wash with water and a non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.

Diagram: Retrosynthetic Analysis of Chlorantraniliprole

Sources

- 1. thalesnano.com [thalesnano.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Late-stage modification of bioactive compounds: Improving druggability through efficient molecular editing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage functionalization - Wikipedia [en.wikipedia.org]

- 5. C-H Activation [personalpages.manchester.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. Late stage functionalization of heterocycles using hypervalent iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pilonengineering.com [pilonengineering.com]

- 10. corning.com [corning.com]

- 11. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN103058993A - A kind of preparation method of chlorantraniliprole - Google Patents [patents.google.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]

The Synthesis of Fluorinated Polymers: An Application and Protocol Guide for Researchers

Introduction: The Unique World of Fluoropolymers

Fluorinated polymers, or fluoropolymers, represent a distinguished class of materials celebrated for their remarkable properties.[1] The strategic incorporation of fluorine atoms into a polymer backbone imparts exceptional characteristics, including high thermal stability, outstanding chemical resistance to a wide array of solvents and corrosive agents, and low surface energy, which translates to non-stick and water- and oil-repellent properties.[1][2] These attributes make fluoropolymers indispensable in a multitude of high-performance applications, from advanced coatings in the aerospace and automotive industries to biocompatible materials in the medical field and high-purity fluid handling in semiconductor manufacturing.[1][3]

The synthesis of these high-performance materials can be approached in two primary ways: the direct polymerization of fluorine-containing monomers or the post-polymerization fluorination of non-fluorinated polymers. This guide will focus on the former, providing an in-depth exploration of the most prevalent and versatile polymerization techniques employed in the synthesis of fluoropolymers. We will delve into the mechanistic nuances of each method, offering detailed, field-proven protocols and troubleshooting guidance to empower researchers in their pursuit of novel fluorinated materials.

Fundamental Polymerization Strategies for Fluorinated Monomers

The choice of polymerization technique is paramount in dictating the final properties of the fluoropolymer, including its molecular weight, particle size, and morphology. The most common industrial methods for producing fluoropolymers are suspension, emulsion, and solution polymerization. More advanced techniques, such as controlled radical polymerization, offer finer control over the polymer architecture.

I. Suspension Polymerization: Crafting Granular Resins

Suspension polymerization is a heterogeneous process where the monomer, which is sparingly soluble in the polymerization medium (typically water), is dispersed as fine droplets by mechanical agitation. A monomer-soluble initiator is used, and the polymerization occurs within these individual monomer droplets, which can be envisioned as tiny bulk reactors. This method is particularly well-suited for the production of granular resins of polymers like polytetrafluoroethylene (PTFE).[4]

Causality Behind Experimental Choices: The key to successful suspension polymerization lies in maintaining the stability of the monomer droplets to prevent coalescence while ensuring efficient heat removal from the exothermic polymerization reaction. The choice of initiator, dispersing agents (if any), and the intensity of agitation are critical parameters that control the particle size and morphology of the final polymer.

Experimental Protocol: Suspension Polymerization of Tetrafluoroethylene (TFE)

This protocol outlines the laboratory-scale synthesis of granular PTFE via suspension polymerization.

Materials:

-

Tetrafluoroethylene (TFE) monomer (high purity, >99.9%)[4]

-

Deionized water (conductivity <1 µS/cm)[4]

-

Ammonium persulfate (APS) (initiator)[4]

-

(Optional) Dispersion stabilizer (e.g., ammonium perfluorooctanoate, used in very small amounts)

-

(Optional) Buffer (e.g., sodium bicarbonate to maintain pH)[4]

Equipment:

-

High-pressure stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure sensors, gas inlet, and venting system.[4]

-

Heating mantle or oil bath for temperature control.

-

Vacuum pump for deoxygenation.

-

Filtration or centrifugation setup for polymer isolation.[4]

-

Drying oven.

Step-by-Step Methodology:

-

Reactor Preparation:

-

Thoroughly clean and dry the autoclave.

-

Charge the reactor with deionized water.

-

If used, add the buffer and dispersion stabilizer.

-

Seal the reactor and deoxygenate the system by purging with an inert gas (e.g., nitrogen) and applying a vacuum. This step is critical to remove oxygen, which can inhibit the polymerization and pose a safety risk with the flammable TFE monomer.[4]

-

-

Initiation of Polymerization:

-

Pressurize the reactor with TFE gas to the desired pressure (typically 1.5–3.0 MPa).[4]

-

Begin agitation at a controlled speed (e.g., 200–500 rpm) to create a fine dispersion of TFE droplets.[4]

-

Heat the reactor to the target temperature (usually 50–90°C).[4]

-

Once the temperature is stable, inject the initiator (APS) solution into the reactor to commence polymerization.

-

-

Polymerization and Monitoring:

-

Maintain a constant temperature and agitation speed throughout the reaction.

-

The polymerization is exothermic, so cooling may be necessary to maintain the set temperature.

-

Monitor the reactor pressure. A drop in pressure indicates monomer consumption. TFE can be continuously fed to maintain a constant pressure, which helps in achieving a consistent polymerization rate and polymer properties.

-

-

Termination and Product Isolation:

-

Once the desired conversion is reached (indicated by a significant pressure drop or the consumption of a predetermined amount of monomer), terminate the reaction by stopping the monomer feed and cooling the reactor.

-

Carefully vent any unreacted TFE monomer to a safe exhaust system.

-

Open the reactor and collect the PTFE slurry.

-

Separate the granular PTFE resin from the aqueous medium by filtration or centrifugation.[4]

-

Wash the polymer thoroughly with deionized water to remove any residual initiator and other impurities.[4]

-

Dry the PTFE resin in an oven at 100–150°C. Avoid temperatures above 260°C to prevent thermal decomposition.[4]

-

Self-Validation and Characterization:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the chemical identity of the PTFE by identifying the strong C-F stretching vibrations.

-

Differential Scanning Calorimetry (DSC): Determine the melting point and crystallinity of the synthesized PTFE. The melting point is typically around 327°C.

-

Thermogravimetric Analysis (TGA): Assess the thermal stability of the polymer. PTFE is known for its exceptional thermal stability, with decomposition temperatures typically above 500°C in an inert atmosphere.[4]

Troubleshooting Guide for Suspension Polymerization of PTFE:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Polymer Yield | Insufficient initiator; presence of oxygen; low reaction temperature. | Increase initiator concentration; ensure thorough deoxygenation; increase reaction temperature within the optimal range. |

| Particle Agglomeration | Inadequate agitation; high monomer concentration.[5] | Increase stirring speed; reduce monomer feed rate. |

| Poor Thermal Stability | Impurities in the monomer or water; residual initiator. | Use high-purity monomer and deionized water; ensure thorough washing of the final product. |

| Inconsistent Particle Size | Fluctuations in agitation speed or temperature. | Maintain stable and consistent reaction conditions. |

II. Emulsion Polymerization: Engineering Fine Polymer Dispersions

Emulsion polymerization is another heterogeneous technique where a water-insoluble monomer is emulsified in an aqueous phase with the aid of a surfactant. A water-soluble initiator is used, and polymerization primarily occurs in the surfactant micelles. This method is ideal for producing stable aqueous dispersions of fine polymer particles (latexes) and is widely used for the synthesis of poly(vinylidene fluoride) (PVDF).[1]

Causality Behind Experimental Choices: The choice and concentration of the surfactant are critical as they determine the number and size of the micelles, which in turn influences the polymerization rate and the final particle size of the polymer. The initiator concentration affects the rate of radical generation and, consequently, the molecular weight of the polymer.

Experimental Protocol: Emulsion Polymerization of Vinylidene Fluoride (VDF)

This protocol describes a typical lab-scale emulsion polymerization of VDF to produce a stable PVDF latex.

Materials:

-

Vinylidene fluoride (VDF) monomer

-

Deionized water

-

Potassium persulfate (KPS) (initiator)[6]

-

Surfactant (e.g., a fluorinated surfactant like ammonium perfluorooctanoate, or a non-fluorinated alternative)

-

(Optional) Chain transfer agent (to control molecular weight)

-

(Optional) Buffer (e.g., sodium acetate)[6]

Equipment:

-

High-pressure stainless steel autoclave reactor with mechanical stirrer, temperature and pressure sensors, gas and liquid injection ports, and a venting system.[6]

-

Heating and cooling system for precise temperature control.

-

Degassing setup (vacuum pump and inert gas line).

Step-by-Step Methodology:

-

Reactor Charging and Degassing:

-

Monomer Introduction and Reaction Initiation:

-

Pressurize the reactor with VDF monomer to the desired operating pressure.

-

Heat the reactor to the set temperature (e.g., 80°C).[6]

-

Inject the initiator (KPS) solution to start the polymerization.

-

-

Polymerization and Control:

-

Maintain constant temperature and pressure throughout the polymerization. The pressure is typically kept constant by continuously feeding VDF monomer to compensate for its consumption.

-

Monitor the reaction kinetics by tracking the rate of monomer consumption.

-

-

Termination and Product Recovery:

-

After the desired reaction time or monomer conversion, stop the VDF feed and cool the reactor to below 25°C.[6]

-

Carefully vent the unreacted VDF.

-

The product is a stable PVDF latex (an aqueous dispersion of PVDF particles).

-

To obtain solid PVDF, the latex can be coagulated (e.g., by adding a salt solution), followed by filtration, washing, and drying.

-

Self-Validation and Characterization:

-

Dynamic Light Scattering (DLS): Determine the average particle size and particle size distribution of the PVDF latex.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F): Characterize the microstructure of the PVDF, including the head-to-tail and head-to-head linkages.

-

Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

DSC and TGA: As described for PTFE, to assess thermal properties.

Troubleshooting Guide for Emulsion Polymerization of VDF:

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Formation of Coagulum | Insufficient surfactant; high electrolyte concentration; excessive shear.[5] | Increase surfactant concentration; use deionized water; optimize agitation speed. |

| Low Polymerization Rate | Low initiator concentration; low temperature; presence of inhibitors. | Increase initiator concentration or temperature; ensure monomer purity. |

| Broad Particle Size Distribution | Inconsistent nucleation; secondary nucleation. | Optimize surfactant and initiator concentrations; control monomer feed rate. |

| Reactor Fouling | Polymer deposition on reactor walls.[7] | Use appropriate reactor materials; optimize surfactant and agitation. |

III. Solution Polymerization: For Specialty Fluorinated Polymers

Solution polymerization is a homogeneous process where the monomer, initiator, and the resulting polymer are all soluble in a suitable solvent. This method offers excellent control over the reaction temperature and results in a polymer solution that can be directly used in some applications, such as coatings. It is often employed for the synthesis of fluorinated acrylates and methacrylates.

Causality Behind Experimental Choices: The choice of solvent is crucial; it must solubilize the monomer and the polymer, and it should not participate in undesirable side reactions. The initiator must also be soluble in the chosen solvent and have an appropriate decomposition rate at the desired reaction temperature.

Experimental Protocol: Solution Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol provides a general procedure for the solution polymerization of a fluorinated methacrylate.

Materials:

-

2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer

-

Anhydrous solvent (e.g., toluene, ethyl acetate, or a fluorinated solvent)

-

Initiator (e.g., Azobisisobutyronitrile - AIBN)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet.

-

Heating mantle or oil bath with a temperature controller.

-

Schlenk line for inert atmosphere techniques.

Step-by-Step Methodology:

-

Reaction Setup:

-

Assemble the reaction flask and glassware, ensuring they are dry.

-

Place the TFEMA monomer and solvent in the flask.

-

Degas the solution by bubbling nitrogen or argon through it for 30-60 minutes to remove dissolved oxygen.

-

-

Polymerization:

-

Add the initiator (AIBN) to the reaction mixture.

-

Heat the solution to the desired reaction temperature (typically 60-80°C for AIBN).

-

Maintain the reaction under an inert atmosphere with continuous stirring.

-

The polymerization time will depend on the desired conversion and molecular weight.

-

-

Product Isolation:

-

After the reaction is complete, cool the flask to room temperature.

-

Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

Dry the polymer under vacuum until a constant weight is achieved.

-

Self-Validation and Characterization:

-

¹H and ¹⁹F NMR Spectroscopy: Confirm the polymer structure and determine the monomer conversion.[8]

-

GPC: Determine the molecular weight and PDI of the poly(TFEMA).[9]

-

DSC: Measure the glass transition temperature (Tg) of the polymer.

IV. Controlled Radical Polymerization: Precision in Fluoropolymer Synthesis

Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have emerged as powerful tools for synthesizing well-defined fluoropolymers with controlled molecular weights, low polydispersity, and complex architectures (e.g., block copolymers).

Causality Behind Experimental Choices: RAFT polymerization relies on a chain transfer agent (the RAFT agent) to mediate the polymerization via a reversible chain transfer process. The choice of RAFT agent is critical and must be compatible with the fluorinated monomer being polymerized.

Experimental Protocol: RAFT Dispersion Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA)

This protocol is adapted from a literature procedure for the synthesis of block copolymer nano-objects.[10]

Materials:

-

Poly(stearyl methacrylate) (PSMA) macro-chain transfer agent (synthesized separately)

-

2,2,2-Trifluoroethyl methacrylate (TFEMA) monomer

-

2-Cyano-2-propyl dithiobenzoate (CPDB) as the RAFT agent[10]

-

Azobisisobutyronitrile (AIBN) as the initiator

-

n-Dodecane (solvent)[10]

-

Inert gas (Nitrogen)

Equipment:

-

Schlenk flask with a magnetic stir bar

-

Oil bath with a temperature controller

-

Schlenk line

Step-by-Step Methodology:

-

Reaction Mixture Preparation:

-

In a Schlenk flask, dissolve the PSMA macro-CTA, TFEMA monomer, CPDB, and AIBN in n-dodecane.

-

Seal the flask and degas the mixture by performing several freeze-pump-thaw cycles.

-

-

Polymerization:

-

Place the flask in a preheated oil bath at 90°C and stir.[10]

-

The polymerization is allowed to proceed for a specific time to achieve the desired conversion and block length.

-

-

Termination and Characterization:

-

Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

The resulting polymer dispersion can be analyzed directly or the polymer can be isolated by precipitation.

-

Characterize the block copolymer using GPC (to confirm low PDI and controlled molecular weight) and ¹⁹F NMR (to determine TFEMA conversion).[10]

-

Comparative Overview of Polymerization Techniques

| Technique | Typical Monomers | Advantages | Disadvantages | Typical Applications of Resulting Polymer |

| Suspension | TFE | Good heat dissipation; easy polymer isolation; produces granular resin. | Requires strong agitation; broad particle size distribution; potential for reactor fouling. | Molding powders for billets, sheets, and rods.[4] |

| Emulsion | VDF, TFE | Fast polymerization rates; high molecular weights; produces stable latexes; good heat transfer. | Requires a surfactant which can be an impurity; polymer isolation can be energy-intensive. | Coatings, films, wire insulation, membranes.[1] |

| Solution | Fluorinated acrylates/methacrylates | Homogeneous system; good temperature control; polymer solution can be used directly. | Difficult to remove the solvent completely; lower molecular weights typically obtained; solvent cost and disposal. | High-performance coatings, adhesives, optical materials. |

| RAFT | VDF, TFEMA | Controlled molecular weight and low PDI; enables synthesis of complex architectures. | Requires synthesis of a RAFT agent; can have slower polymerization rates; potential for side reactions with some fluoromonomers. | Drug delivery, advanced coatings, nanomaterials. |

Safety in Fluoropolymer Synthesis

Working with fluorinated monomers and the resulting polymers requires strict adherence to safety protocols.

-

Monomer Handling: Many fluorinated monomers are gases at room temperature and can be flammable and/or toxic. Always handle them in a well-ventilated fume hood or with appropriate local exhaust ventilation.[4] High-pressure reactions should be conducted behind a blast shield.[11]

-

Thermal Decomposition: Fluoropolymers can release toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition at high temperatures.[12] Ensure adequate ventilation when processing or heating fluoropolymers.[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. For handling HF, specialized PPE and immediate access to calcium gluconate gel are mandatory.

-

Waste Disposal: Dispose of all chemical waste, including residual monomers, solvents, and polymer waste, in accordance with institutional and local regulations.

Conclusion

The synthesis of fluorinated polymers is a rich and diverse field, offering a wide range of materials with unparalleled properties. The choice of polymerization technique is a critical decision that influences not only the polymer's final characteristics but also the processing and application possibilities. By understanding the fundamental principles behind suspension, emulsion, solution, and controlled radical polymerization, and by adhering to detailed and validated protocols, researchers can effectively design and synthesize novel fluorinated materials to meet the demands of advanced technologies. This guide provides a solid foundation for both novice and experienced scientists to navigate the exciting and challenging landscape of fluoropolymer synthesis.

References

- Suspension Polymerization Process for Producing Polytetrafluoroethylene (PTFE). (2025). Technical Report.

- Plastics Europe. (2012). Guide for the Safe Handling of Fluoropolymer Resins.

- Armes, S. P., et al. (2021).

- Jinzong Machinery. (2024).

- ResearchGate. (n.d.). The summary of fluoropolymers with their general properties.

- University of Nottingham. (2019). Processing of High-Performance Fluoropolymers by Additive Manufacturing.

- National Institutes of Health. (2023). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface.

- MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides.

- American Chemical Society. (2016).

- Plastics Europe. (2021). Guide for the Safe Handling of Fluoropolymer Resins.